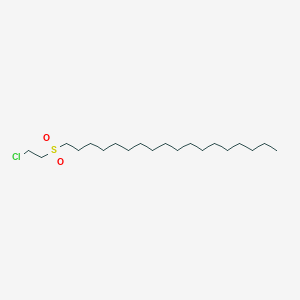

1-(2-Chloroethylsulfonyl)octadecane

Description

1-(2-Chloroethylsulfonyl)octadecane is a long-chain alkane derivative functionalized with a 2-chloroethylsulfonyl group. This modification imparts unique chemical and physical properties, distinguishing it from unmodified octadecane and other derivatives. The sulfonyl group enhances polarity, while the chloroethyl moiety introduces reactivity, making the compound suitable for applications in chemical synthesis and materials science.

Properties

CAS No. |

15287-15-7 |

|---|---|

Molecular Formula |

C20H41ClO2S |

Molecular Weight |

381.1 g/mol |

IUPAC Name |

1-(2-chloroethylsulfonyl)octadecane |

InChI |

InChI=1S/C20H41ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(22,23)20-18-21/h2-20H2,1H3 |

InChI Key |

ANHJBBGSPDSWMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCS(=O)(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-(2-Chloroethylsulfonyl)octadecane undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonyl group.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethylsulfonyl)octadecane has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and chloroethyl groups into molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethylsulfonyl)octadecane involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The chloroethyl group can undergo substitution reactions, leading to the formation of new chemical bonds and the modification of molecular structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include octadecane, 1-octadecanesulfonyl chloride, 1-iodo-octadecane, and octadecanenitrile. Functional groups critically influence properties such as solubility, reactivity, and biodegradability.

Table 1: Structural and Functional Comparison

Physical Properties

- Solubility: Octadecane is highly hydrophobic, with negligible water solubility. Its recovery rate in environmental samples is 100% via GC-FID, indicating stability in atmospheric measurements . 1-Octadecanesulfonyl chloride reacts with water, limiting its environmental persistence .

Volatility :

Chemical Reactivity

- 1-Octadecanesulfonyl chloride is highly reactive, participating in sulfonation reactions. Its moisture sensitivity contrasts with the chloroethylsulfonyl group in this compound, which may exhibit slower hydrolysis.

- 1-Iodo-octadecane undergoes nucleophilic substitution due to the iodine leaving group. The target compound’s chlorine atom may similarly participate in substitutions but with lower reactivity than iodine .

- Octadecanenitrile ’s nitrile group enables reactions like hydrolysis to carboxylic acids, a pathway absent in sulfonyl derivatives .

Biodegradation and Environmental Impact

- Octadecane is biodegradable, especially when surfactants like rhamnolipids enhance bioavailability. Studies show a direct correlation between surfactant concentration and biodegradation rates .

- This compound ’s sulfonyl and chloroethyl groups may hinder microbial uptake, leading to slower biodegradation compared to octadecane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.